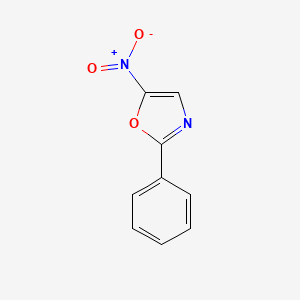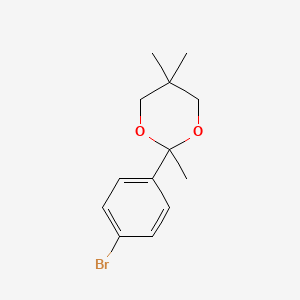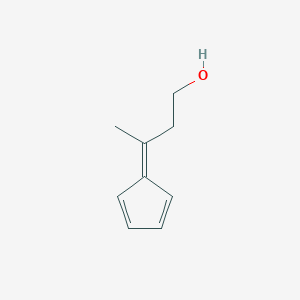
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- is an organic compound with a unique structure that includes a butanol backbone and a cyclopentadienylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- typically involves the reaction of 1-butanol with a cyclopentadienylidene precursor under specific conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. Common catalysts include transition metals such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The cyclopentadienylidene group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- exerts its effects involves interactions with specific molecular targets. The cyclopentadienylidene group can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties. Additionally, the butanol backbone can undergo various chemical modifications, further affecting the compound’s behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(2,4-Cyclopentadien-1-ylidene)-1-butenyl)-4-methoxybenzene
- 2,4-Cyclopentadien-1-ylidene methanone
Uniqueness
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- is unique due to its combination of a butanol backbone and a cyclopentadienylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93915-27-6 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol |
InChI |
InChI=1S/C9H12O/c1-8(6-7-10)9-4-2-3-5-9/h2-5,10H,6-7H2,1H3 |
Clave InChI |
FPKMZOODFCXJKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



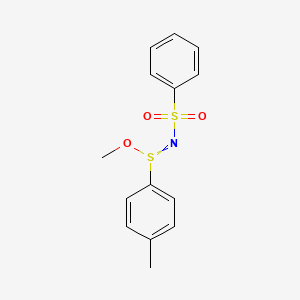
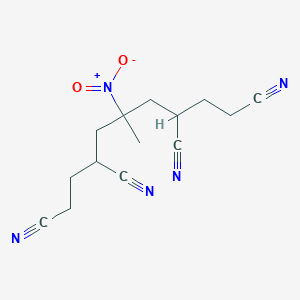
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)

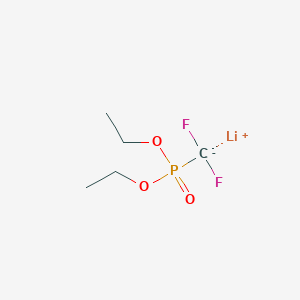

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)


![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)

